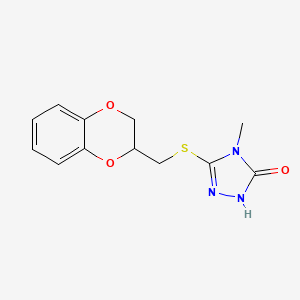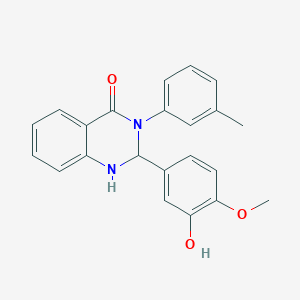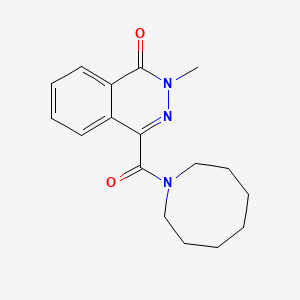
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel small molecule that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of gamma-secretase modulators, which are known to selectively inhibit the production of amyloid beta peptides, a hallmark of Alzheimer's disease.
Mecanismo De Acción
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide selectively inhibits the production of amyloid beta peptides by modulating the activity of gamma-secretase, an enzyme complex that is responsible for the cleavage of amyloid precursor protein. By reducing the production of amyloid beta peptides, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has the potential to slow down the progression of Alzheimer's disease and improve cognitive function.
Biochemical and Physiological Effects:
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of amyloid beta peptides in the brain of transgenic mice. This reduction is associated with improved cognitive function, as demonstrated by various behavioral tests. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its selectivity towards gamma-secretase, which reduces the risk of off-target effects. 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also shown good brain penetration, which is essential for the treatment of Alzheimer's disease. However, one of the limitations of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One potential direction is the optimization of the pharmacokinetic properties of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to improve its half-life and reduce dosing frequency. Another direction is the evaluation of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in clinical trials to determine its safety and efficacy in humans. Finally, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may also be evaluated in combination with other drugs for the treatment of Alzheimer's disease to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was first reported by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the preparation of the key intermediate, 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the subsequent coupling with 3-aminobenzenesulfonamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was shown to reduce the production of amyloid beta peptides in the brain of transgenic mice, resulting in improved cognitive function. The study also demonstrated that 5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide was well-tolerated and had a favorable pharmacokinetic profile.
Propiedades
IUPAC Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-10-5-6-14-11(7-10)8-15(22-14)16(19)18-12-3-2-4-13(9-12)23(17,20)21/h2-4,8-10H,5-7H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXKSDULRMCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-sulfamoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)



![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)


![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)


